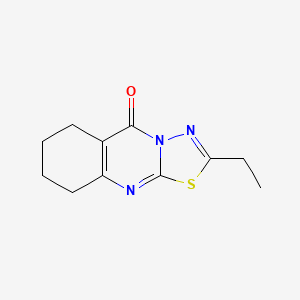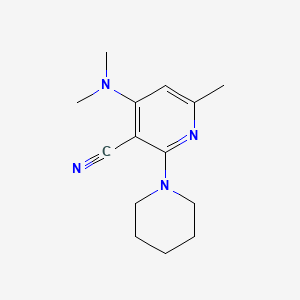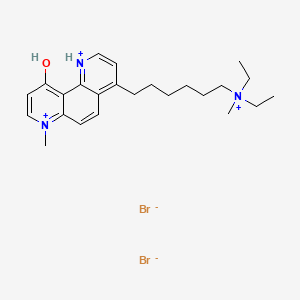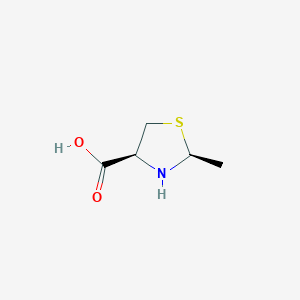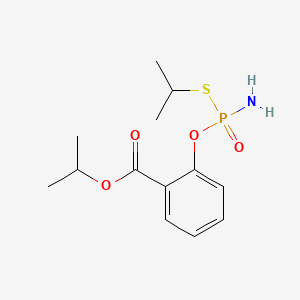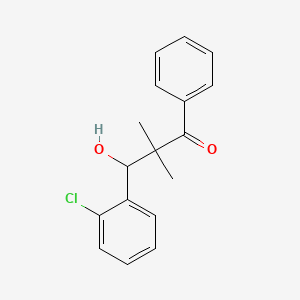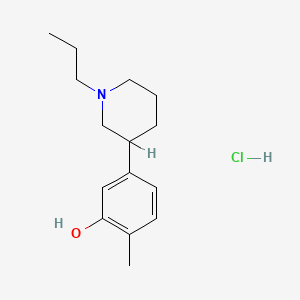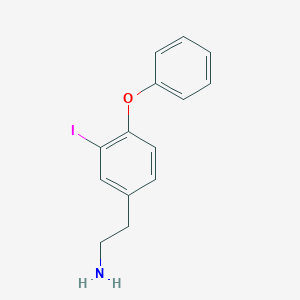
O-phenyl-3-iodotyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-phenyl-3-iodotyramine is a chemical compound known for its role as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has reasonable selectivity for TAAR1 but relatively low potency and is rapidly metabolized in vivo, making it less useful for research than newer ligands .
Analyse Des Réactions Chimiques
O-phenyl-3-iodotyramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The iodine atom in this compound can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-phenyl-3-iodotyramine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the reactivity and selectivity of TAAR1 agonists.
Biology: The compound is employed in research to understand the role of TAAR1 in various biological processes, including neurotransmission and behavior.
Mécanisme D'action
The mechanism of action of O-phenyl-3-iodotyramine involves its interaction with TAAR1. Upon binding to TAAR1, the compound activates the receptor, leading to a cascade of intracellular signaling events. These events can modulate monoaminergic neurotransmission, affecting the release and reuptake of neurotransmitters like dopamine and serotonin. The precise molecular targets and pathways involved include the activation of G-protein coupled receptor signaling and subsequent downstream effects on neurotransmitter systems .
Comparaison Avec Des Composés Similaires
O-phenyl-3-iodotyramine is unique in its selectivity for TAAR1 compared to other similar compounds. Some similar compounds include:
RO5166017: A newer ligand with higher potency and selectivity for TAAR1.
Phenylethylamine: A naturally occurring trace amine with broader activity on various receptors.
Tyramine: Another trace amine with activity on TAAR1 but less selectivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential research applications.
Propriétés
Numéro CAS |
794507-61-2 |
|---|---|
Formule moléculaire |
C14H14INO |
Poids moléculaire |
339.17 g/mol |
Nom IUPAC |
2-(3-iodo-4-phenoxyphenyl)ethanamine |
InChI |
InChI=1S/C14H14INO/c15-13-10-11(8-9-16)6-7-14(13)17-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2 |
Clé InChI |
GKFDZUBZKRFXNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



